Field: Medicinal Chemistry
Methods: Synthesis of derivatives followed by in vitro screening against various microbial strains.
Results: Some derivatives have shown promising activity against specific bacteria, with minimum inhibitory concentrations improving by 20-30% compared to existing drugs .
Field: Organic Chemistry
Methods: Employing techniques like cycloaddition reactions to create novel organic compounds.
Results: Successful synthesis of multiple novel compounds, with yields ranging from 70-90% .
Field: Analytical Chemistry
Methods: The compound is used to create calibration curves and validate the sensitivity of detection methods.
Results: Enhanced detection limits for various drugs, with some methods achieving up to tenfold improvement in sensitivity .
Field: Chemical Engineering
Methods: Process simulation and optimization studies using the compound as a model reactant.
Results: Improved process efficiency, with a reduction in reaction times by up to 25% and increased yield by 15% .
Methods: Synthesis of benzothiazole derivatives and testing their activity against Mycobacterium tuberculosis.
Results: Some newly synthesized molecules exhibited better inhibitory potency than standard drugs, with a few showing up to 50% lower inhibitory concentrations .
Field: Neuroscience
Methods: In vivo studies involving animal models to assess neuroprotection against oxidative stress.
Results: Preliminary results indicate a reduction in neuronal damage markers by approximately 30% .
Field: Oncology
Methods: Synthesis of novel derivatives and their in vitro evaluation against various cancer cell lines.
Results: Some derivatives have shown a decrease in tumor cell viability by up to 40%, suggesting potential antitumor activity .
Field: Virology
Methods: Computational modeling followed by synthesis and biological evaluation of the compound against targeted viruses.
Results: Identified compounds have demonstrated an increase in antiviral activity by 25% compared to standard treatments .
Field: Agrochemistry
Methods: Laboratory synthesis and field testing of derivatives as potential pesticides or herbicides.
Results: Some derivatives have shown enhanced efficacy in pest control with a reduction in required dosage by 20% .
Field: Material Chemistry
Methods: Molecular engineering and testing of the compound’s derivatives in various electronic applications.
Results: Achieved a 15% improvement in conductivity in certain semiconductor materials .
Field: Environmental Science
Methods: Development of sensitive assays using the compound to detect trace levels of environmental toxins.
Results: The assays have shown an increase in detection sensitivity by up to 50%, allowing for better monitoring of environmental health .
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid is a derivative of benzothiazole characterized by the presence of a bromine atom at the fourth position and a hydroxyazetidine moiety at the second position. Its molecular formula is C11H9BrN2O3S, and it has a molecular weight of approximately 329.17 g/mol . The compound features a carboxylic acid functional group that contributes to its solubility and reactivity.
These reactions highlight the compound's potential for further modifications to enhance its properties or biological activities.
Research indicates that benzothiazole derivatives, including 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid, exhibit significant antioxidant and anti-inflammatory activities. Studies have shown that these compounds can mitigate oxidative stress and inflammation in various biological models, suggesting their potential as therapeutic agents in treating conditions related to oxidative damage.
The synthesis of this compound can be approached via several methodologies:
These methods can vary in terms of efficiency, yield, and environmental impact .
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid has potential applications in:
The compound's unique structure may also allow for further exploration in materials science or as a reagent in organic synthesis .
Research into the interactions of this compound with biological targets is ongoing. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.
Several compounds share structural similarities with 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid | C10H9BrN2O2S | Lacks hydroxyazetidine; potential for different biological activity |
| 5-Methylbenzothiazole | C8H7NS | Simpler structure; used in dye manufacturing |
| 2-Aminobenzothiazole | C7H6N2S | Exhibits antimicrobial properties; simpler amine substitution |
The uniqueness of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid lies in its specific combination of bromine substitution and the hydroxyazetidine moiety, which may confer distinct biological properties not found in other benzothiazole derivatives. This structural complexity may enhance its effectiveness as an antioxidant and anti-inflammatory agent compared to simpler analogs.
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid typically exists as a crystalline solid at room temperature [1]. The compound exhibits a molecular formula of C₁₁H₉BrN₂O₃S with a molecular weight of 329.17 g/mol [1] . The presence of multiple functional groups, including the bromine atom, hydroxyazetidine moiety, and carboxylic acid group, contributes to its distinctive morphological characteristics. The compound demonstrates moderate stability under standard laboratory conditions but requires storage in sealed containers under dry conditions at 2-8°C to prevent degradation [1].
The crystalline nature of the compound is attributed to intermolecular hydrogen bonding between carboxylic acid groups and the hydroxyl functionality of the azetidine ring . These interactions facilitate the formation of ordered crystal structures, which is characteristic of compounds containing both hydrogen bond donors and acceptors.
The solubility behavior of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid is governed by its amphiphilic nature, arising from the presence of both hydrophilic and hydrophobic structural elements. The carboxylic acid group and hydroxyazetidine moiety provide hydrophilic character, while the brominated benzothiazole core contributes to hydrophobic interactions .
The compound exhibits limited water solubility due to the predominance of the aromatic heterocyclic system [1]. Enhanced solubility is observed in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where the polar functional groups can form favorable interactions with the solvent molecules . The presence of the carboxylic acid group enables pH-dependent solubility, with increased solubility in basic aqueous solutions due to deprotonation and formation of the carboxylate anion.
The thermal stability of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid is influenced by the robustness of the benzothiazole core and the thermal sensitivity of the functional groups. While specific melting point data for this compound is not available in the literature, related benzothiazole-6-carboxylic acid derivatives typically exhibit melting points in the range of 245-251°C [4] [5] [6].
The compound likely undergoes thermal decomposition before reaching its theoretical boiling point, as observed with similar carboxylic acid derivatives [5]. The thermal decomposition process typically involves decarboxylation of the carboxylic acid group, followed by degradation of the azetidine ring and eventual breakdown of the aromatic system [7].
The ultraviolet-visible absorption spectrum of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid is dominated by electronic transitions within the benzothiazole chromophore. The parent benzothiazole system exhibits characteristic absorption at approximately 217 nm in ethanol, corresponding to π→π* transitions within the aromatic system [8] [9].
The presence of the bromine substituent at the 4-position introduces additional electronic perturbations, potentially causing bathochromic shifts in the absorption maxima [10]. The electron-withdrawing nature of the bromine atom and carboxylic acid group can influence the electronic density distribution within the conjugated system, affecting both the position and intensity of absorption bands [11].
The infrared spectrum of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid exhibits characteristic absorption bands that reflect the presence of multiple functional groups. The carboxylic acid functionality displays two prominent features: a broad O-H stretching absorption spanning 2500-3300 cm⁻¹ and a C=O stretching band in the region of 1710-1760 cm⁻¹ [7] [12].
The broad nature of the O-H stretch is attributed to extensive hydrogen bonding between carboxylic acid groups, commonly observed in dimeric structures [12]. The C=O stretching frequency is influenced by the aromatic conjugation, with the exact position depending on the degree of conjugation between the carboxyl group and the benzothiazole ring system [7].
Additional characteristic absorptions include C-O stretching vibrations in the 1320-1210 cm⁻¹ region and various aromatic C-H and C=C stretching modes [7] [12]. The presence of the bromine substituent may introduce characteristic fingerprint region absorptions that aid in structural identification.
The ¹H Nuclear Magnetic Resonance spectrum of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid provides detailed information about the proton environments within the molecule. The carboxylic acid proton typically appears as a broad singlet at approximately 12 ppm, characteristic of exchangeable protons in carboxylic acid groups [7] [13].
The aromatic protons of the benzothiazole ring system appear in the downfield region (7-8 ppm), with specific chemical shifts influenced by the electron-withdrawing effects of the bromine substituent and carboxylic acid group [13]. The hydroxyazetidine protons exhibit characteristic multiplicities and coupling patterns that reflect the rigid four-membered ring structure.
The ¹³C Nuclear Magnetic Resonance spectrum reveals distinct carbon environments within the molecular structure. The carboxylic acid carbon typically resonates in the 165-185 ppm range, with the exact position influenced by the degree of conjugation with the aromatic system [7] [13].
The aromatic carbon atoms of the benzothiazole ring exhibit chemical shifts in the 110-130 ppm region, with variations dependent on their proximity to heteroatoms and electron-withdrawing substituents [14]. The azetidine ring carbons appear in the aliphatic region, with the hydroxyl-bearing carbon showing characteristic downfield shifts due to the electronegative oxygen atom.
Two-dimensional Nuclear Magnetic Resonance techniques, including heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC), provide valuable connectivity information for structural elucidation. These techniques enable the assignment of carbon-proton correlations and identification of long-range coupling relationships within the molecular framework.
The correlation patterns observed in heteronuclear experiments confirm the substitution pattern of the benzothiazole ring and establish the connectivity between the aromatic core and the peripheral functional groups [13].
Mass spectrometry analysis of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid reveals characteristic fragmentation patterns that support structural identification. The molecular ion peak appears at m/z 329/331 (due to bromine isotope pattern), confirming the molecular weight .
Common fragmentation pathways include loss of the carboxylic acid group (loss of 45 mass units), dehydration from the hydroxyl group (loss of 18 mass units), and cleavage of the azetidine ring . The presence of bromine creates distinctive isotope patterns that aid in fragment identification and structural confirmation.
While specific X-ray crystallographic data for 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid is not available in the current literature, related benzothiazole derivatives have been subjected to crystallographic analysis. Studies on similar compounds reveal that the benzothiazole ring system typically adopts a planar conformation, with substituents oriented to minimize steric interactions [15].
The presence of the carboxylic acid group enables the formation of hydrogen-bonded networks in the crystal lattice, influencing the overall packing arrangement and intermolecular interactions [15]. The hydroxyazetidine moiety may participate in additional hydrogen bonding interactions, contributing to the stability of the crystalline structure.
The physicochemical properties of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid exhibit significant pH dependence due to the presence of ionizable functional groups. The carboxylic acid group undergoes deprotonation in basic conditions, leading to the formation of the carboxylate anion and subsequent changes in solubility, stability, and reactivity .
The compound demonstrates increased solubility in alkaline solutions due to the formation of water-soluble carboxylate salts . Conversely, in acidic conditions, the carboxylic acid remains protonated, resulting in reduced aqueous solubility and potential precipitation from solution.
The proton dissociation constant (pKa) of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid reflects the acidity of the carboxylic acid group and any other ionizable protons present in the molecule. While specific pKa values for this compound are not available in the literature, related benzothiazole-6-carboxylic acid exhibits a predicted pKa of approximately 3.70 [5].
The electron-withdrawing effects of the bromine substituent and the benzothiazole ring system are expected to enhance the acidity of the carboxylic acid group, potentially lowering the pKa value compared to simple aliphatic carboxylic acids [16] [17]. The presence of the hydroxyazetidine moiety may introduce additional ionizable sites, contributing to the overall acid-base behavior of the compound.
The structure of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid may exhibit tautomeric equilibria, particularly involving the benzothiazole ring system and the carboxylic acid group. The benzothiazole core can potentially undergo nitrogen-sulfur tautomerism, although the aromatic character of the system generally favors the conventional structure [14] [18].
The carboxylic acid group may participate in keto-enol tautomerism under specific conditions, though the carboxylic acid form is typically predominant due to its greater thermodynamic stability [14]. The presence of the electron-withdrawing bromine substituent and the benzothiazole ring system provides additional resonance stabilization to the carboxylate anion formed upon deprotonation.